N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-15-4-2-14(3-5-15)21-17(26)12-28-18-7-6-16-22-23-19(25(16)24-18)13-8-10-20-11-9-13/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLNGAQFQFKHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves a multi-step process. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active triazolopyridazinones. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or triazolopyridazinyl rings, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: It is being investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Substituent Variations on the Triazolopyridazine Core
The target compound’s pyridin-4-yl substituent distinguishes it from analogs with alternative aryl or heteroaryl groups. For example:
- N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (): Replaces pyridin-4-yl with 4-chlorophenyl. The acetamidophenyl substituent may introduce hydrogen-bonding interactions absent in the methoxyphenyl variant .
Sulfanyl Linker Modifications
The sulfanyl (-S-) bridge is retained across analogs but differs in adjacent functional groups:
Heterocyclic Core Replacements
Compounds like imidazo[1,2-b]pyridazines () replace the triazole ring with imidazole, altering the electron distribution and binding affinity.
Pharmacological and Physicochemical Properties
Table 1: Key Structural and Functional Comparisons
Research Findings and Trends
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound may improve solubility compared to 4-chlorophenyl analogs but could reduce target affinity due to steric or electronic effects .
- Heterocyclic Core Impact : Triazolopyridazine derivatives generally exhibit stronger π-π interactions than imidazopyridazines, making them more suitable for kinase inhibition .
- Sulfanyl Bridge Stability : The sulfanyl linker in all analogs resists oxidative metabolism, suggesting a shared advantage in drug design .
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
Compound Overview
The compound is characterized by its unique structure, which includes a triazole moiety fused with pyridazine and a sulfanyl group. This structural complexity is believed to contribute to its diverse biological activities.
Biological Activities
-
Antimicrobial Activity :
- Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyridine and triazole moieties in this compound may enhance its antimicrobial efficacy.
-
Anticancer Properties :
- The triazole ring is noted for its role in anticancer drug development. Studies suggest that triazole-based compounds can inhibit cell proliferation in various cancer cell lines . The specific compound may exhibit similar properties due to its structural components that interact with cellular pathways involved in tumor growth.
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
| Structural Feature | Activity Implication |
|---|---|
| Triazole Moiety | Antimicrobial and anticancer activity due to interaction with biological targets |
| Pyridine Ring | Enhances solubility and bioavailability |
| Sulfanyl Group | May contribute to the modulation of enzymatic activities |
Case Studies
- Antimicrobial Testing : In a study evaluating various triazole derivatives, compounds similar to this compound were tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 0.125 µg/mL for certain derivatives against resistant strains .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that triazole-containing compounds exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM, indicating potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
